molecular formula C12H4Cl6O B1205890 2,2',3,4,4',6-Hexachlorodiphenyl ether CAS No. 106220-83-1

2,2',3,4,4',6-Hexachlorodiphenyl ether

Cat. No.: B1205890
CAS No.: 106220-83-1
M. Wt: 376.9 g/mol
InChI Key: BIWCEXHDIQZFHI-UHFFFAOYSA-N
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Description

2,2',3,4,4',6-Hexachlorodiphenyl ether (PCDE-140) is a chlorinated diphenyl ether with the molecular formula C₁₂H₄Cl₆O and a molecular weight of 376.878 g/mol . It is classified under the broader category of polychlorinated diphenyl ethers (PCDEs), which are structurally analogous to polychlorinated biphenyls (PCBs) but feature an oxygen bridge connecting the two aromatic rings. PCDE-140 has a melting point of 120–122°C and a boiling point of 121°C . Its Henry’s Law constant is 3.0×10⁻² atm·m³/mol, indicating moderate volatility . The compound’s CAS Registry Number is 106220-82-0, and it is often identified by its synonym PCDE-140 in environmental chemistry literature .

Properties

CAS No.

106220-83-1

Molecular Formula

C12H4Cl6O

Molecular Weight

376.9 g/mol

IUPAC Name

1,2,3,5-tetrachloro-4-(2,4-dichlorophenoxy)benzene

InChI

InChI=1S/C12H4Cl6O/c13-5-1-2-9(6(14)3-5)19-12-8(16)4-7(15)10(17)11(12)18/h1-4H

InChI Key

BIWCEXHDIQZFHI-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)Cl)OC2=C(C(=C(C=C2Cl)Cl)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OC2=C(C(=C(C=C2Cl)Cl)Cl)Cl

Other CAS No.

106220-83-1

Synonyms

2,2',4,4',5,6-hexachlorodiphenyl ether
CDE2

Origin of Product

United States

Comparison with Similar Compounds

Structural Isomers

PCDE-140 differs from other hexachlorinated isomers in the position of chlorine substituents. For example:

  • 2,2',4,4',5,6'-Hexachlorodiphenyl ether (PCDE-154) : This isomer has chlorination at the 2,2',4,4',5,6' positions, resulting in distinct physicochemical properties. Its Henry’s Law constant (1.5×10⁻² atm·m³/mol ) is lower than PCDE-140, suggesting reduced volatility .
  • 2,2',3,4,4',5'-Hexachlorodiphenyl ether (PCDE-138): Chlorination at the 2,2',3,4,4',5' positions leads to a higher log Kₒw (octanol-water partition coefficient) of 6.5, compared to PCDE-140’s estimated log Kₒw of 6.2 .

Table 1: Physicochemical Properties of Selected PCDEs

Compound CAS No. Melting Point (°C) Henry’s Law Constant (atm·m³/mol) log Kₒw
PCDE-140 106220-82-0 120–122 3.0×10⁻² ~6.2
PCDE-138 N/A N/A 1.5×10⁻² 6.5
PCDE-154 31242-93-0 N/A 1.5×10⁻² ~6.3

Heptachlorinated Analogs

2,2',3,4,4',6,6'-Heptachlorodiphenyl ether (PCDE-184) has an additional chlorine atom, increasing its molecular weight to 411.324 g/mol and reducing volatility (Henry’s Law constant: 6.2×10⁻² atm·m³/mol ) .

Brominated Analogs (PBDEs)

Brominated diphenyl ethers (PBDEs) share structural similarities with PCDEs but exhibit distinct environmental behaviors due to bromine’s higher atomic mass and electronegativity.

  • 2,2',3,4,4',5',6-Heptabromodiphenyl ether (BDE-183) : This heptabrominated congener has a molecular weight of 801.15 g/mol and a log Kₒw of 8.2 , indicating greater lipophilicity than PCDE-140 .
  • Decabromodiphenyl ether (BDE-209) : Fully brominated, it is highly persistent, with a log Kₒw of 10.0 and minimal volatility .

Table 2: Comparison with Brominated Analogs

Compound Molecular Weight (g/mol) log Kₒw Henry’s Law Constant (atm·m³/mol)
PCDE-140 376.878 ~6.2 3.0×10⁻²
BDE-183 801.15 8.2 1.1×10⁻⁴
BDE-209 959.17 10.0 <1.0×10⁻⁶

Environmental Behavior and Persistence

Bioaccumulation Potential

However, its chlorine substitution pattern may enhance resistance to metabolic degradation compared to less chlorinated PCDEs .

Degradation and Mobility

The Henry’s Law constant of PCDE-140 (3.0×10⁻² atm·m³/mol ) indicates it is more volatile than PBDEs but less mobile than lower chlorinated PCDEs like PCDE-132 (6.2×10⁻² atm·m³/mol ) .

Regulatory and Toxicological Profiles

  • Toxicity: Limited data exist for PCDE-140, but structural analogs like PCBs and PBDEs are known for endocrine disruption and neurotoxicity .

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